Cas no 93127-75-4 (2,2'-Bipyridine-6,6’-diamine)

2,2'-Bipyridine-6,6’-diamine is a bifunctional chelating ligand featuring two amine groups at the 6 and 6’ positions of the bipyridine scaffold. This compound is widely utilized in coordination chemistry due to its strong binding affinity for transition metals, forming stable complexes with applications in catalysis, supramolecular chemistry, and materials science. The diamine functionalization enhances its versatility, enabling further derivatization or incorporation into polymeric frameworks. Its rigid bipyridine core ensures structural stability, while the electron-donating amine groups facilitate tunable electronic properties. This ligand is particularly valuable in designing metal-organic complexes for photophysical studies, electrochemical sensors, and asymmetric synthesis. High purity and well-defined coordination behavior make it a reliable choice for advanced research applications.
2,2'-Bipyridine-6,6’-diamine structure
2,2'-Bipyridine-6,6’-diamine structure
Product Name:2,2'-Bipyridine-6,6’-diamine
CAS No:93127-75-4
MF:C10H10N4
MW:186.21320104599
MDL:MFCD04117918
CID:801195
PubChem ID:87569280
Update Time:2025-10-24

2,2'-Bipyridine-6,6’-diamine Chemical and Physical Properties

Names and Identifiers

    • [2,2'-Bipyridine]-6,6'-diamine
    • 6,6'-Diamino-2,2'-bipyridyl
    • 2,2'-Bipyridine-6,6'-diamine
    • 6-(6-aminopyridin-2-yl)pyridin-2-amine
    • [2,2']bipyridinyl-6,6'-diamine
    • [2,2']Bipyridyl-6,6'-diyldiamin
    • 6,6'-diamino-2,2'-bipyridine
    • Di-2-pyridylamin
    • tris(6,6'-diamino-2,2'-bipyridine)
    • BPHN24
    • 3520AF
    • VP12389
    • FCH1122679
    • AK388343
    • D2913
    • 6,6′-Diamino-2,2′-bipyridine
    • BS-18002
    • DTXSID00441777
    • 6,6-Diamino-2,2-bipyridyl
    • AKOS015854225
    • T71470
    • MFCD04117918
    • J-400740
    • 6,6 inverted exclamation mark -Diamino-2,2 inverted exclamation mark -bipyridine
    • SY056545
    • YSWG819
    • SCHEMBL1073895
    • DB-079485
    • 93127-75-4
    • CS-0085911
    • YKSWVQYWQSZDPR-UHFFFAOYSA-N
    • 2,2'-Bipyridine-6,6’-diamine
    • MDL: MFCD04117918
    • Inchi: 1S/C10H10N4/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H,(H2,11,13)(H2,12,14)
    • InChI Key: YKSWVQYWQSZDPR-UHFFFAOYSA-N
    • SMILES: N1C(C2C=CC=C(N)N=2)=CC=CC=1N

Computed Properties

  • Exact Mass: 186.09100
  • Monoisotopic Mass: 186.091
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 0.8
  • Topological Polar Surface Area: 77.8

Experimental Properties

  • Color/Form: Not determined
  • Density: No data available
  • Melting Point: 184.0 to 188.0 deg-C
  • Boiling Point: No data available
  • Flash Point: No data available
  • Refractive Index: 1.686
  • PSA: 77.82000
  • LogP: 2.47040
  • Solubility: Not determined
  • Vapor Pressure: No data available

2,2'-Bipyridine-6,6’-diamine Security Information

2,2'-Bipyridine-6,6’-diamine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,2'-Bipyridine-6,6’-diamine Pricemore >>

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2,2'-Bipyridine-6,6’-diamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Tributylphosphine Solvents: Methanol ,  Water ;  5 h, rt
Reference
Metallo-regulation of the bimolecular triplex formation of a peptide nucleic acid
Shimada, Hiroshi; Sakurai, Toshihiko; Kitamura, Yusuke; Matsuura, Hirotaka; Ihara, Toshihiro, Dalton Transactions, 2013, 42(45), 16006-16013

Production Method 2

Reaction Conditions
Reference
The changes in conformation and complexability of 6,6'-diamino-2,2'-bipyridine by protonation
Kishii, Noriyuki; Araki, Koji; Shiraishi, Shinsaku, Bulletin of the Chemical Society of Japan, 1984, 57(8), 2121-6

Production Method 3

Reaction Conditions
1.1 Reagents: Zincate(2-), tetrachloro-, ammonium (1:2), (T-4)- ;  6 h, 320 °C
Reference
Synthesis and characterization of Cr(III) and Cu(II) complexes of hexaazabipyH2
Chandra, Sulekh; Prem, Rajavally; Raizada, Smriti, Journal of Chemical, 2013, 3(4), 2412-2421

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium ,  Ammonia ,  Ferric nitrate ;  -78 °C
1.2 4 h, -33 °C
1.3 Reagents: Ammonium chloride ;  overnight, rt
Reference
An improved synthesis of 6,6'-diamino-2,2'-bipyridine
Thibault, Michelle E.; Luska, Kylie L.; Schlaf, Marcel, Synthesis, 2007, (5), 791-794

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
Preparation of epoxides with ruthenium complex catalysts
, Japan, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Tributylphosphine Solvents: Methanol ,  Water ;  5 h, rt
Reference
Synthesis of the amidite reagent to build bipyridine units into DNA backbone
Ihara, Toshihiro; Shirasaka, Yoshinori; Sato, Yoshinobu; Kitamura, Yusuke; Okada, Kenji; et al, Heterocycles, 2005, 65(2), 293-301

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine ,  Ammonium hydroxide ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  heated
Reference
Towards allosteric receptors - synthesis of β-cyclodextrin-functionalized 2,2'-bipyridines and their metal complexes
Kremer, Christopher; Schnakenburg, Gregor; Luetzen, Arne, Beilstein Journal of Organic Chemistry, 2014, 10, 814-824

Production Method 8

Reaction Conditions
1.1 Reagents: Hexadecyltributylphosphonium bromide ,  Sodium borohydride Solvents: Toluene ,  Water
Reference
A convenient synthesis of 6,6'-diamino-2,2'-bipyridine
Schneider, Joel P.; Topgi, Ravindra S.; Kelly, Jeffery W., Synthetic Communications, 1992, 22(7), 1033-7

Production Method 9

Reaction Conditions
1.1 Reagents: Copper oxide (Cu2O) ,  Ammonia Solvents: Ethylene glycol ;  rt → -78 °C; -78 °C; -78 °C → rt; 16 h, 120 °C
Reference
Hydrogen bonding directs the H2O2 oxidation of platinum(II) to a cis-dihydroxo platinum(IV) complex
Taylor, Russell A.; Law, David J.; Sunley, Glenn J.; White, Andrew J. P.; Britovsek, George J. P., Chemical Communications (Cambridge, 2008, (24), 2800-2802

Production Method 10

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Acetamide ,  Phenol
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
6-Amino-2,2'-bipyridine as a new fluorescent organic compound
Araki, Koji; Mutai, Toshiki; Shigemitsu, Yasuhiro; Yamada, Masaki; Nakajima, Takayoshi; et al, Journal of the Chemical Society, 1996, (4), 613-17

Production Method 11

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  reflux
Reference
Influence of Intermolecular Hydrogen Bonding Interactions on the Electrocatalytic Reduction of CO2 to CO by 6,6'-Amine Substituted Rhenium Bipyridine Complexes
Hellman, Ashley N. ; Haiges, Ralf ; Marinescu, Smaranda C., ChemElectroChem, 2021, 8(10), 1864-1872

Production Method 12

Reaction Conditions
1.1 Reagents: Ammonia
Reference
Nontemplate syntheses and monoalkylation of an aza macrocycle containing 2,2'-bipyridine
Ogawa, Shojiro; Kishii, Noriyuki; Shiraishi, Shinsaku, Journal of the Chemical Society, 1984, (9), 2023-5

2,2'-Bipyridine-6,6’-diamine Raw materials

2,2'-Bipyridine-6,6’-diamine Preparation Products

2,2'-Bipyridine-6,6’-diamine Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:93127-75-4)2,2'-BIPYRIDINE-6,6'-DIAMINE
Order Number:sfd10910
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
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Amadis Chemical Company Limited
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(CAS:93127-75-4)2,2'-Bipyridine-6,6’-diamine
Order Number:A10978
Stock Status:in Stock
Quantity:1g/5g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:22
Price ($):160.0/582.0/2038.0
Email:sales@amadischem.com

Additional information on 2,2'-Bipyridine-6,6’-diamine

Introduction to 2,2'-Bipyridine-6,6’-diamine (CAS No. 93127-75-4)

2,2'-Bipyridine-6,6’-diamine, with the chemical formula C10H10N4, is a heterocyclic organic compound that has garnered significant attention in the field of coordination chemistry and pharmaceutical research. This bipyridine derivative, specifically characterized by the presence of two amino groups at the 6-position of each pyridine ring, exhibits unique structural and functional properties that make it a valuable building block in various applications.

The compound is classified as a diamine derivative of bipyridine, a class of molecules known for their ability to form stable complexes with transition metals. The presence of the amino groups enhances its chelating capacity, making it particularly useful in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have been extensively studied for their potential in catalysis, gas storage, and separation technologies.

In recent years, 2,2'-Bipyridine-6,6’-diamine has been increasingly utilized in the development of advanced catalysts. Its ability to form robust metal complexes has led to its application in various catalytic processes, including oxidation and reduction reactions. Researchers have leveraged its structural flexibility to design highly efficient catalysts for industrial applications, such as the production of fine chemicals and pharmaceuticals.

The pharmaceutical industry has also shown considerable interest in 2,2'-Bipyridine-6,6’-diamine due to its potential as a pharmacophore. Its bipyridine core is a well-known scaffold in medicinal chemistry, with several FDA-approved drugs containing similar structures. The diamine functionality further expands its utility by allowing for additional modifications that can enhance binding affinity and selectivity. Recent studies have explored its role in developing novel therapeutic agents targeting various diseases, including cancer and infectious disorders.

One of the most compelling aspects of 2,2'-Bipyridine-6,6’-diamine is its versatility in material science applications. Its ability to self-assemble into ordered structures has made it a key component in the design of supramolecular materials. These materials are being investigated for their potential use in electronic devices, sensors, and smart materials. The compound's stability under diverse conditions further adds to its appeal as a material scientist's tool.

The synthesis of 2,2'-Bipyridine-6,6’-diamine typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by purification steps such as recrystallization or column chromatography. Advances in synthetic methodologies have enabled researchers to produce larger quantities of this compound with greater efficiency.

In conclusion,2,2'-Bipyridine-6,6’-diamine (CAS No. 93127-75-4) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and functional properties make it indispensable in coordination chemistry, catalysis, pharmaceutical research, and material science. As research continues to uncover new possibilities for this versatile molecule,2,2'-Bipyridine-6,6’-diamine is poised to play an even more significant role in advancing scientific and technological innovations.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:93127-75-4)2,2'-BIPYRIDINE-6,6'-DIAMINE
sfd10910
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:93127-75-4)2,2'-Bipyridine-6,6’-diamine
A10978
Purity:99%/99%/99%
Quantity:1g/5g/25g
Price ($):160.0/582.0/2038.0
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